7-ethyl-3-fluoro-1H-indole-2-carboxylic acid
Description
7-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid group at position 2, an ethyl substituent at position 7, and a fluorine atom at position 3. This compound’s structure combines lipophilic (ethyl) and electron-withdrawing (fluoro) groups, which may enhance its physicochemical properties and biological activity.
Properties
IUPAC Name |
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQYOJAUQWJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 7-Ethyl-3-fluoro-1H-indole-2-carboxylic Acid
Direct Fluorination of Indole Precursors
The most efficient route involves fluorination at position 3 of the indole core. Patent CN105732470B details a method using 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) as a fluorinating agent. In this protocol:
- 1-Ethyl-indole-2-methanol is reacted with the fluorinating reagent in acetonitrile at 25°C for 30 minutes.
- Potassium carbonate acts as a base, facilitating the substitution of the hydroxyl group with fluorine.
- Column chromatography purification yields 3-fluoro-1-ethyl-indole-2-carbaldehyde with 72% efficiency.
To convert the aldehyde to a carboxylic acid:
Regioselective Introduction of the Ethyl Group
Introducing the ethyl group at position 7 requires careful control to avoid competing substitutions. Two strategies dominate:
Friedel-Crafts Alkylation
- Indole is treated with ethyl bromide/aluminum chloride (AlCl₃) in dichloromethane at 0°C.
- This method faces challenges with regioselectivity, often producing mixtures of 5-ethyl and 7-ethyl isomers.
- Directed ortho metalation (DoM) using a removable directing group (e.g., N-tert-butoxycarbonyl ) improves selectivity.
Cyclization of Enamine Intermediates
Comparative Analysis of Key Methods
Optimization Strategies and Challenges
Fluorination Efficiency
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Position 2 Carboxylic Acid vs. Position 3 Carboxylic Acid
- 7-Ethyl-3-fluoro-1H-indole-2-carboxylic acid: The carboxylic acid at position 2 may influence hydrogen-bonding interactions and solubility.
- 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1): The carboxylic acid at position 3 and methoxy group at position 7 result in distinct electronic properties. Methoxy is electron-donating, which could reduce acidity compared to the fluoro-substituted analog .
Fluorine Substitution Patterns
- 7-Fluoro-1H-indole-3-carboxylic acid (CAS 858515-66-9): Fluorine at position 7 versus position 3 (as in the target compound) alters electronic distribution. Position 7 fluorine may reduce steric hindrance but could decrease metabolic stability compared to position 3 substitution .
- 5-Bromo-7-fluoro-1H-indole-2-carboxylic acid (Compound 63a): Bromine at position 5 adds steric bulk and polarizability, contrasting with the ethyl group in the target compound. This substitution may enhance binding affinity in certain biological targets but reduce solubility .
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- The ethyl group at position 7 in the target compound increases lipophilicity compared to 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), where chloro and methyl groups offer moderate hydrophobicity. Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
- 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS 1120332-41-3): The cyclopentylamino and phenyl groups introduce significant hydrophobicity, likely making this compound less soluble than the target analog .
Thermal Stability and Crystallinity
- Fluorine at position 3 in the target compound may enhance thermal stability due to strong C-F bonds, whereas 7-methyl-1H-indole-3-carboxylic acid (MDLMFCD06203634) lacks this stabilizing effect .
Receptor Binding and Selectivity
- 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k): This compound’s 7-methoxy and 3-substituted groups confer potent CysLT1 antagonism (IC50 = 5.9 nM), suggesting that substituent size and polarity at positions 3 and 7 critically influence receptor selectivity . The target compound’s ethyl and fluoro groups may similarly modulate selectivity but require empirical validation.
- 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS 926208-98-2): Bromine at position 7 could enhance halogen bonding in protein interactions, whereas the target’s ethyl group may prioritize hydrophobic interactions .
Comparative Data Table
Biological Activity
7-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.
Overview of the Compound
This compound features a unique structure with an ethyl group at position 7, a fluorine atom at position 3, and a carboxylic acid group at position 2 of the indole ring. This specific arrangement contributes to its biological properties and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing cellular signaling pathways.
- Biochemical Pathways : These compounds can modulate multiple biochemical pathways, leading to effects such as anti-inflammatory responses and apoptosis in cancer cells.
Biological Activities
Research has demonstrated that this compound possesses several notable biological activities:
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of indole-2-carboxylic acid have shown effectiveness in inhibiting HIV-1 integrase, with IC50 values as low as 0.13 µM. Structural modifications at various positions on the indole core significantly enhance this activity .
Anticancer Properties
Indole derivatives are recognized for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cell lines, with studies indicating that it can inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound and its derivatives:
- HIV Integrase Inhibition : A study demonstrated that structural optimizations of indole derivatives significantly improved their inhibitory effect on HIV integrase. The introduction of halogenated groups enhanced binding interactions within the active site of the enzyme .
- Cytotoxicity Against Cancer Cells : Research indicated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values suggesting potent anticancer activity .
- Antimicrobial Efficacy : In vitro tests revealed that the compound showed considerable antimicrobial activity against a range of bacterial strains, with zones of inhibition ranging from 10 to 29 mm depending on the specific derivative tested .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Ethyl-1H-indole-2-carboxylic acid | Lacks fluorine at position 3 | Moderate anticancer activity |
| 3-Fluoro-1H-indole-2-carboxylic acid | Lacks ethyl group at position 7 | Limited receptor binding |
| 7-Ethyl-3-chloro-1H-indole-2-carboxylic acid | Contains chlorine instead of fluorine | Variable antimicrobial properties |
The combination of ethyl and fluorine substituents in this compound enhances its chemical reactivity and biological efficacy compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
